Cetrimonium bromide

Descripción

The CIR Expert Panel concluded the following ingredients are safe in the present practices of use and concentration described in the safety assessment when formulated to be non-irritating...Cetrimonium Bromide...

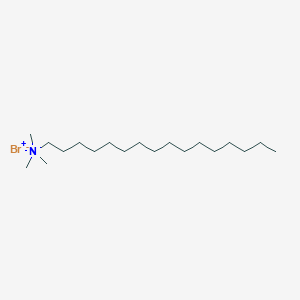

Cetyl-Trimethyl-Ammonium, Cetrimonium, cetyl trimethylammonium, or hexadecyltrimethylammonium is a quaternary ammonium cation whose bromide and chloride salts are used as antiseptics.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

hexadecyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6899-10-1 (Parent) | |

| Record name | Cetrimonium bromide [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5037028 | |

| Record name | Hexadecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-09-0, 8044-71-1 | |

| Record name | Hexadecyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetrimonium bromide [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetrimide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008044711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetrimonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cetrimonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetrimonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRIMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64N7M9BWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Cetrimonium Bromide for Researchers and Drug Development Professionals

Introduction

Cetrimonium bromide (CTAB), a quaternary ammonium surfactant, is a versatile and widely utilized compound in various scientific and industrial applications. Its unique amphiphilic nature, comprising a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, underpins its diverse functionalities. This technical guide provides an in-depth exploration of the chemical properties of CTAB, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate a comprehensive understanding of its behavior, enabling its effective and safe application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quantitative overview for easy reference and comparison.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₉H₄₂BrN | [1][2] |

| Molar Mass | 364.45 g/mol | [1] |

| Appearance | White to off-white crystalline powder or flakes | [2] |

| Melting Point | 237–243 °C (decomposes) | [1][2] |

| Boiling Point | Decomposes before boiling | [3] |

| Density | ~1.0 g/cm³ | [2] |

| pKa | Not applicable (quaternary ammonium salt with a permanent positive charge) | [2] |

Table 2: Solubility of this compound at 20°C

| Solvent | Solubility | Reference(s) |

| Water | 36.4 g/L | [2] |

| Ethanol | ≥112.6 mg/mL | [2] |

| Methanol | Soluble | [2] |

| Chloroform | Soluble | |

| Acetone | Sparingly Soluble | [4] |

| Ether | Practically Insoluble | [2] |

| Benzene | Practically Insoluble | [2] |

Table 3: Surfactant Properties of this compound in Aqueous Solution at 25°C

| Property | Value | Reference(s) |

| Critical Micelle Concentration (CMC) | 0.92–1.0 mM | [2] |

| Aggregation Number in Micelles | 75–120 | |

| Degree of Micelle Ionization (α) | 0.2–0.1 (from low to high concentration) |

Reactivity and Incompatibilities

This compound is a stable compound under normal storage conditions.[5] However, it exhibits reactivity under specific conditions and is incompatible with certain materials.

-

Thermal Decomposition: Upon strong heating or in a fire, CTAB decomposes and may emit toxic fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and nitrogen oxides.[5]

-

Incompatibilities: CTAB is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[5] It can also react with mild steel and galvanized steel/zinc, producing hydrogen gas which may form an explosive mixture with air.[6]

Experimental Protocols

This section details the methodologies for determining key chemical properties of this compound.

Determination of Melting Point

The melting point of CTAB can be determined using the capillary method with a melting point apparatus.

Principle: A small, finely powdered sample of the organic solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[7][8]

Procedure:

-

Sample Preparation: A small amount of dry CTAB powder is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.[7][9]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus. A thermometer is inserted into the apparatus to monitor the temperature.

-

Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point. This range is reported as the melting point.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Conductometry is a common and straightforward method for determining the CMC of ionic surfactants like CTAB.[10][11]

Principle: The specific conductivity of a surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration as CTAB exists as individual ions. Above the CMC, micelles are formed. While the number of charge carriers still increases with concentration, the increase in conductivity is slower because the micelles have a lower mobility than the individual ions and they bind some of the counter-ions. The CMC is identified as the point of inflection in the conductivity versus concentration plot.[10]

Procedure:

-

Solution Preparation: A stock solution of CTAB in deionized water is prepared. A series of dilutions are then made from the stock solution to obtain a range of concentrations both below and above the expected CMC.[10][12]

-

Conductivity Measurement: The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature. It is crucial to allow the system to equilibrate at the desired temperature before each measurement.[10][12]

-

Data Analysis: The specific conductivity is plotted against the CTAB concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines is determined to be the critical micelle concentration.[10]

Spectroscopic Analysis

Spectroscopic techniques are invaluable for the structural elucidation and characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending). The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.[13]

Analysis of CTAB: The FTIR spectrum of CTAB exhibits characteristic peaks corresponding to its molecular structure. These include:

-

C-H stretching vibrations of the long alkyl chain and the methyl groups of the quaternary ammonium head, typically observed in the 2800-3000 cm⁻¹ region.[14][15]

-

C-H bending vibrations in the 1300-1500 cm⁻¹ region.[16]

-

The presence of the quaternary ammonium group can also be identified.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a sample. The fragmentation pattern can be used to deduce the structure of the molecule.[17]

Analysis of CTAB: In the mass spectrum of CTAB, the molecular ion peak would correspond to the cationic part, [C₁₆H₃₃N(CH₃)₃]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the full mass spectrum would show a characteristic M and M+2 pattern for fragments containing bromine.[18][19] The fragmentation of the long alkyl chain would likely produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups).[17]

Signaling Pathways and Biological Interactions

This compound's interaction with biological systems is of significant interest in drug development and toxicology. It has been shown to modulate several key signaling pathways.

Inhibition of Cancer Cell Migration and Invasion

CTAB has demonstrated anticancer effects by inhibiting cell migration and invasion in hepatocellular carcinoma and hypopharyngeal squamous cell carcinoma. This is achieved through the modulation of the TGF-β and EGFR/PI3K/AKT signaling pathways.[1][20]

Activation of Autophagy and Lipid Metabolism

In hepatic cells, CTAB has been shown to promote the clearance of lipids by activating the TFEB-mediated autophagosome-lysosome pathway. It achieves this by inhibiting the Akt-mTORC1 signaling pathway, leading to the nuclear translocation of TFEB.[21][22]

Interaction with Proteins and DNA

CTAB's cationic nature allows it to interact with negatively charged biological macromolecules like proteins and DNA. It binds to proteins primarily through electrostatic and hydrophobic interactions, which can lead to conformational changes and denaturation.[23][24] Its interaction with DNA is fundamental to its use in DNA extraction protocols.

Applications in Research and Drug Development

The chemical properties of CTAB translate into a wide range of applications.

DNA Extraction

CTAB is a key component of lysis buffers used for extracting DNA from plant and bacterial cells.[2] Its detergent properties help to lyse cell membranes, and its positive charge allows it to form complexes with polysaccharides, facilitating their removal from the DNA preparation.[2]

Drug Delivery

The surfactant properties of CTAB make it a candidate for use in drug delivery systems, such as microemulsions, to enhance the solubility and topical delivery of poorly water-soluble drugs like curcumin.[25] CTAB-modified polysaccharide supports have also been investigated for sustained drug release.[26]

Nanoparticle Synthesis

CTAB acts as a stabilizing and shape-directing agent in the synthesis of various nanoparticles, including gold and silver nanoparticles and mesoporous silica.[2][27] It forms micelles that serve as templates for the formation of these nanomaterials.

Antiseptic and Antimicrobial Agent

The cetrimonium cation is an effective antiseptic agent against bacteria and fungi.[2] This property is utilized in various topical preparations and as a preservative in cosmetics.[28][29]

Safety and Handling

This compound is harmful if swallowed and can cause skin and serious eye irritation.[6] It is also very toxic to aquatic life with long-lasting effects.[6] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

This compound possesses a unique combination of chemical properties that make it a valuable tool in research and development. Its well-characterized surfactant behavior, coupled with its biological activity, offers numerous opportunities for innovation in fields ranging from molecular biology to drug delivery and materials science. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective utilization.

References

- 1. This compound Inhibits Cell Migration and Invasion of Human Hepatic SK-HEP-1 Cells Through Modulating the Canonical and Non-canonical TGF-β Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. ache.org.rs [ache.org.rs]

- 11. easletters.com [easletters.com]

- 12. easletters.com [easletters.com]

- 13. rtilab.com [rtilab.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. savemyexams.com [savemyexams.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Cetyltrimethylammonium Bromide Attenuates the Mesenchymal Characteristics of Hypopharyngeal Squamous Cell Carcinoma Through Inhibiting the EGFR/PI3K/AKT Signaling Pathway | Anticancer Research [ar.iiarjournals.org]

- 21. This compound promotes the clearance of lipids by activating the TFEB-mediated autophagosome-lysosome pathway in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. Effect of cetyltrimethylammonium bromide (CTAB) on the conformation of a hen egg white lysozyme: A spectroscopic and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Binding of cationic surfactants to DNA, protein and DNA-protein mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cetyltrimethylammonium bromide-nanocrystalline cellulose (CTAB-NCC) based microemulsions for enhancement of topical delivery of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Some cetyltrimethylammonium bromide modified polysaccharide supports as sustained release systems for curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. BJNANO - Nanoarchitectonics with this compound on metal nanoparticles for linker-free detection of toxic metal ions and catalytic degradation of 4-nitrophenol [beilstein-journals.org]

- 28. medchemexpress.com [medchemexpress.com]

- 29. researchgate.net [researchgate.net]

The Core Mechanism of Cetrimonium Bromide in DNA Extraction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cetrimonium bromide (CTAB), a cationic surfactant, is a cornerstone reagent in molecular biology, particularly for the extraction of high-quality genomic DNA from challenging biological samples, most notably plants.[1][2][3] Its efficacy lies in its unique chemical properties that facilitate cell lysis, denaturation of proteins, and the removal of common contaminants that can inhibit downstream applications like PCR and sequencing.[4][5][6] This technical guide delves into the intricate mechanism of action of CTAB in DNA extraction, providing detailed experimental protocols and quantitative data to empower researchers in optimizing their nucleic acid isolation workflows.

The Multifaceted Mechanism of Action of CTAB

At its core, the CTAB DNA extraction method leverages the chemical properties of this quaternary ammonium compound to disrupt cellular structures and selectively isolate DNA.[7][8][9] The mechanism can be dissected into several key stages:

1.1. Cell Lysis: Disrupting the Cellular Barriers

CTAB is a cationic detergent, meaning it possesses a positively charged hydrophilic head and a long hydrophobic tail.[9][10] This amphipathic nature allows it to effectively disrupt the phospholipid bilayers of cell and nuclear membranes.[2][11] The hydrophobic tails integrate into the lipid membrane, while the hydrophilic heads interact with the aqueous environment, leading to the solubilization of the membrane and the release of cellular contents, including DNA, into the lysis buffer.[4][12] This process is crucial for accessing the genetic material housed within the cell.

1.2. Denaturation of Proteins and Removal of Contaminants

The CTAB buffer typically contains several components that work in synergy to eliminate contaminants.[13] CTAB itself aids in the denaturation of proteins.[4][12] Furthermore, the high salt concentration in the buffer helps to neutralize the negative charge of the DNA backbone, reducing its solubility in the aqueous phase and facilitating its interaction with CTAB.[14]

One of the most significant advantages of the CTAB method is its ability to remove polysaccharides, which are abundant in plant tissues and can co-precipitate with DNA, inhibiting enzymatic reactions.[4][5] At high salt concentrations (typically >0.7 M NaCl), CTAB forms complexes with polysaccharides, causing them to precipitate out of the solution.[5][13] Conversely, under these high-salt conditions, the DNA remains in the supernatant. This differential solubility is a key principle of the CTAB method.

1.3. Selective Precipitation of DNA

Following the removal of cellular debris and contaminants through centrifugation and often a chloroform-isoamyl alcohol extraction step, the DNA is selectively precipitated from the aqueous phase.[1][11] The addition of isopropanol or ethanol reduces the dielectric constant of the solution, causing the DNA, which is less soluble in alcohol, to precipitate out.[2][11] The positively charged CTAB molecules that have formed a complex with the negatively charged DNA facilitate this precipitation.[11][15] The resulting DNA pellet can then be washed to remove residual salts and other impurities.

Quantitative Data in CTAB DNA Extraction

The efficiency and quality of DNA extracted using the CTAB method can be influenced by various parameters. The following tables summarize key quantitative data from different studies.

Table 1: Typical Reagent Concentrations in CTAB Buffer

| Component | Concentration Range | Function |

| CTAB | 1% - 5% (w/v) | Cell lysis, forms complex with DNA and polysaccharides.[14][16] |

| NaCl | 0.7 M - 4 M | Aids in polysaccharide removal, neutralizes DNA charge.[14][17] |

| Tris-HCl (pH 8.0) | 50 mM - 100 mM | Maintains a stable pH to prevent DNA degradation.[7][11] |

| EDTA | 10 mM - 20 mM | Chelates divalent cations (e.g., Mg2+) that are cofactors for DNases.[14][17] |

| β-mercaptoethanol | 0.2% - 5% (v/v) | Antioxidant, denatures proteins by breaking disulfide bonds.[17][18] |

| Polyvinylpyrrolidone (PVP) | 1% - 4% (w/v) | Binds to polyphenolic compounds, preventing their interaction with DNA.[13][19] |

Table 2: Comparative DNA Yield and Purity from Different Extraction Methods

| Method | Sample Type | Average DNA Yield (ng/µL) | A260/A280 Ratio | A260/A230 Ratio |

| Optimized CTAB | Green Seaweeds | 24.1 - 50.1 | ~1.8 | ~2.1 |

| Conventional CTAB | Green Seaweeds | 22.2 - 43.8 | Not specified | Not specified |

| Commercial Kits | Green Seaweeds | Significantly lower | Not specified | Not specified |

| CTAB | Engorged Ticks | 180.8 | 1.6 - 2.0 | Not specified |

| Phenol-Chloroform | Engorged Ticks | >2000 | 1.6 - 2.0 | Not specified |

| Qiagen DNeasy Kit | Engorged Ticks | 52.9 | Deviated from 1.6-2.0 | Not specified |

| CTAB | Petunia hybrida tissues | 341.7 - 897.2 | Not specified | Not specified |

| Edwards Method (SDS-based) | Petunia hybrida tissues | 300.0 - 1558.3 | Not specified | Not specified |

| CTAB | Gram-negative bacteria | High | ~1.8 | 1.44 |

| GXT NA extraction kit | Gram-negative bacteria | Highest | ~1.8 | 1.33 |

Note: Data is compiled from multiple sources and specific conditions may vary.[6][20][21][22]

Detailed Experimental Protocols

The following are generalized protocols for CTAB-based DNA extraction. It is crucial to optimize these protocols based on the specific sample type.

3.1. Standard CTAB Protocol for Plant Tissues

-

Tissue Homogenization: Grind 100-200 mg of fresh or frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.[1][11]

-

Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube and add 1 mL of pre-warmed (60-65°C) CTAB extraction buffer.[11][23] Vortex thoroughly to mix.

-

Incubation: Incubate the mixture at 60-65°C for 30-60 minutes with occasional gentle inversion.[11][23]

-

Chloroform Extraction: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.[11][23] Mix by inverting the tube for 5-10 minutes.

-

Phase Separation: Centrifuge at 10,000-13,000 x g for 10-15 minutes at room temperature.[11][23]

-

DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.6-0.7 volumes of ice-cold isopropanol.[5][11] Mix gently by inversion until a DNA precipitate is visible.

-

Pelleting: Incubate at -20°C for at least 30 minutes (or overnight) to enhance precipitation.[11][24] Centrifuge at 10,000-13,000 x g for 10-15 minutes to pellet the DNA.

-

Washing: Discard the supernatant and wash the DNA pellet with 1 mL of 70% ethanol.[11][23] Centrifuge at 10,000 x g for 5 minutes. Repeat the wash step.

-

Drying and Resuspension: Air-dry the pellet for 10-15 minutes to remove residual ethanol.[24] Resuspend the DNA in 50-100 µL of sterile deionized water or TE buffer.[11]

3.2. Modified CTAB Protocol for Fungal Tissues

For fungi with high polysaccharide content, a modification involving polyethylene glycol (PEG) can improve DNA purity.[25]

-

Follow steps 1-5 of the standard plant protocol.

-

Precipitation with PEG: To the aqueous phase, add an equal volume of a PEG/NaCl solution (e.g., 30% PEG 8000 in 1.6 M NaCl).[26]

-

Incubation: Incubate on ice for 2 hours or overnight at 4°C.

-

Pelleting: Centrifuge at 10,000 x g for 20 minutes at 4°C.

-

Proceed with washing and resuspension steps as in the standard protocol.

Visualizing the Process: Diagrams and Workflows

Diagram 1: The Chemical Action of CTAB in Cell Lysis

References

- 1. zymoresearch.com [zymoresearch.com]

- 2. The CTAB Method: A Robust Approach to Plant Genomic DNA Isolation [greenskybio.com]

- 3. DNA Extraction Showdown: Comparing the Performance of Various Plant DNA Extraction Methods [greenskybio.com]

- 4. quora.com [quora.com]

- 5. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]

- 6. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound Datasheet DC Chemicals [dcchemicals.com]

- 11. CTAB Plant DNA Extraction: An Overview and Methodology [plantextractwholesale.com]

- 12. quora.com [quora.com]

- 13. Functions of various chemicals/reagents used in plant DNA Isolation | Yashika Solutions [labitems.co.in]

- 14. researchgate.net [researchgate.net]

- 15. Understanding the Mechanism of CTAB in Plant Genomic DNA Isolation [greenskybio.com]

- 16. academic.oup.com [academic.oup.com]

- 17. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. geneticeducation.co.in [geneticeducation.co.in]

- 20. mdpi.com [mdpi.com]

- 21. An optimized CTAB method for genomic DNA extraction from green seaweeds (Ulvophyceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of DNA Extraction Methods for Reliable Quantification of Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bahrilab.caes.uga.edu [bahrilab.caes.uga.edu]

- 24. Liquid-nitrogen-free CTAB DNA extraction method from silica-dried specimens for next-generation sequencing and assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. CTAB extraction of DNA and RNA of respiratory samples for microbial work [protocols.io]

Unveiling the Core Antiseptic Properties of Cetrimonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrimonium bromide (CTAB), a quaternary ammonium compound, is a cationic surfactant with well-established antiseptic properties. This technical guide provides an in-depth analysis of its antimicrobial activity, mechanism of action, and the experimental methodologies used for its evaluation. Quantitative data on its efficacy against a range of microorganisms and its cytotoxic profile are presented in structured tables for comparative analysis. Detailed experimental protocols for determining key antimicrobial metrics are provided, and its molecular interactions and effects on microbial cells are visualized through signaling pathway and workflow diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in the development and application of antiseptic agents.

Introduction

This compound, chemically known as hexadecyltrimethylammonium bromide, is a potent cationic antiseptic agent effective against a broad spectrum of bacteria and fungi.[1][2] Its amphipathic nature, characterized by a positively charged hydrophilic head and a long hydrophobic tail, allows it to disrupt microbial cell membranes, leading to cell death.[3] CTAB is a key component of the topical antiseptic cetrimide and is utilized in various pharmaceutical and cosmetic formulations for its antimicrobial and preservative properties.[2][3] Understanding the technical aspects of its antiseptic action is crucial for its effective and safe application in drug development and healthcare.

Antimicrobial Spectrum and Efficacy

The antiseptic efficacy of this compound has been demonstrated against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. Its activity is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Antibacterial Activity

CTAB exhibits significant activity against both Gram-positive and Gram-negative bacteria. The MIC and MBC values vary depending on the bacterial species and the specific test conditions.

| Bacterium | Test Condition | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Broth microdilution | 0.25 - 32 | Not Reported | [4] |

| Staphylococcus aureus | (MDR isolates) | 0.5 - 32 | Not Reported | [4] |

| Staphylococcus aureus | (CTAB-stabilized AgNPs) | 0.003 µM | 0.015 µM | [5] |

| Escherichia coli | (CTAB-stabilized AgNPs) | 0.003 µM | 0.031 µM | [5] |

| Pseudomonas aeruginosa | Broth microdilution | 2.048 - 0.016 | Not Reported | [6] |

Note: MIC and MBC values can be influenced by the specific strain, inoculum size, media, and incubation time.

Antifungal Activity

CTAB is also effective against various fungal pathogens, including yeasts and molds.

| Fungus | Test Condition | MIC (mg/mL) | MFC (mg/mL) | Reference |

| Fusarium solani | Not Specified | 0.10 | Not Reported | [1] |

| Candida albicans | Not Specified | 12.5 µg/mL | 25 µg/mL | [7] |

Mechanism of Action

The primary antiseptic mechanism of this compound involves the disruption of microbial cell membrane integrity. Its cationic nature plays a pivotal role in this process.

Disruption of Cell Membrane

The positively charged headgroup of CTAB interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This electrostatic interaction facilitates the insertion of its hydrophobic tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell lysis.[8][9]

Induction of Oxidative Stress

In addition to direct membrane damage, CTAB has been shown to induce oxidative stress in bacterial cells. Studies on Escherichia coli have demonstrated that exposure to CTAB leads to the generation of superoxide and hydrogen peroxide.[10][11] This is suggested to be a result of the inhibition of SoxS function and a decrease in manganese-superoxide dismutase (Mn-SOD) activity, key components of the bacterial oxidative stress response system.[10]

Impact on Microbial Signaling

While direct evidence is limited, the profound disruption of the cell membrane by CTAB is likely to interfere with crucial bacterial signaling pathways that are membrane-associated. This includes two-component systems, which are vital for sensing and responding to environmental stimuli.

Experimental Protocols

Standardized methods are essential for the accurate evaluation of the antiseptic properties of this compound. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and ASTM International.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol outlines the broth microdilution method for determining MIC and MBC values.

Methodology:

-

Preparation of CTAB Dilutions: A two-fold serial dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized microbial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The wells containing the CTAB dilutions are inoculated with the microbial suspension and incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of CTAB that completely inhibits visible growth of the microorganism.

-

MBC Determination: An aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Time-Kill Kinetic Assay

This assay evaluates the rate at which an antiseptic kills a microbial population over time.

Methodology:

-

Preparation of Test Suspension: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Exposure to CTAB: this compound is added to the microbial suspension at a predetermined concentration (e.g., 2x or 4x the MIC).

-

Sampling over Time: At specified time intervals (e.g., 0, 30 seconds, 1, 5, 15, 30, and 60 minutes), an aliquot of the mixture is removed and transferred to a neutralizing solution to stop the antiseptic activity.

-

Enumeration of Survivors: The number of viable microorganisms in the neutralized samples is determined by serial dilution and plating.

-

Data Analysis: The results are expressed as the log10 reduction in CFU/mL over time compared to the initial inoculum. A ≥3-log10 (99.9%) reduction is generally considered bactericidal.[12][13][14]

Cytotoxicity and Safety Profile

While effective as an antiseptic, it is crucial to consider the cytotoxicity of this compound to human cells, particularly for topical applications.

In Vitro Cytotoxicity

Studies have evaluated the cytotoxic effects of CTAB on various human cell lines. The 50% cytotoxic concentration (IC50 or EC50) is a key parameter in assessing its safety.

| Cell Line | Exposure Time | Cytotoxicity Endpoint | Value (µM) | Reference |

| Human Epidermal Keratinocytes (HaCaT) | 2 hours | Cell Viability | ~100 (64% viability) | [15][16] |

| Human Lung Fibroblasts (CRL-1490) | 2 hours | Cell Viability | ~30 (0% viability) | [15][16] |

| Human Head and Neck Cancer (FaDu) | Not Specified | EC50 | 2 | [17] |

| Normal Human Fibroblasts (GM05757) | Not Specified | EC50 | 18 | [17] |

These data indicate that CTAB can be cytotoxic at concentrations relevant to its antiseptic activity, highlighting the importance of formulation and application considerations to minimize host cell damage.

Conclusion

This compound is a potent antiseptic with a broad spectrum of antimicrobial activity, primarily acting through the disruption of microbial cell membranes and the induction of oxidative stress. This technical guide has provided a comprehensive overview of its antiseptic properties, including quantitative efficacy data, detailed experimental protocols, and insights into its mechanism of action. For researchers, scientists, and drug development professionals, a thorough understanding of these technical aspects is paramount for the development of safe and effective antiseptic formulations and applications. Further research into the specific microbial signaling pathways affected by CTAB could unveil additional mechanisms of its action and inform the development of next-generation antiseptic agents.

References

- 1. In vitro and in vivo antifungal activity of cetrimide (cetyltrimethyl ammonium bromide) against fungal keratitis caused by Fusarium solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 5. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. matec-conferences.org [matec-conferences.org]

- 9. [Comparative cytologic studies on the effect of cetyltrimethylammonium bromide on bacterial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial cationic surfactant, cetyltrimethylammonium bromide, induces superoxide stress in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. microchemlab.com [microchemlab.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. img.antpedia.com [img.antpedia.com]

- 15. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity of organic surface coating agents used for... - CiteAb [citeab.com]

- 17. Potential use of this compound as an apoptosis-promoting anticancer agent for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Cetrimonium bromide as a potential therapeutic agent in cancer research

Cetrimonium Bromide: A Potential Therapeutic Agent in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This compound (CTAB), a quaternary ammonium compound traditionally used as an antiseptic and surfactant, has emerged as a promising candidate in cancer research. This technical guide provides a comprehensive overview of the current understanding of CTAB's anticancer properties, focusing on its mechanisms of action, preclinical efficacy in various cancer models, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction

The search for novel therapeutic agents with high efficacy and selectivity against cancer cells remains a cornerstone of oncological research. Quaternary ammonium compounds have garnered attention for their potential anticancer activities, often attributed to their ability to disrupt cellular and mitochondrial membranes.[1][2] this compound (CTAB) has been identified as a potent apoptosis-promoting agent with demonstrated efficacy against several cancer types, including head and neck, liver, prostate, and osteosarcoma.[1][3][4][5] This guide synthesizes the existing preclinical data on CTAB, offering a technical resource for scientists and researchers in the field of oncology drug development.

Mechanism of Action: Induction of Mitochondria-Mediated Apoptosis

The primary anticancer mechanism of CTAB is the induction of mitochondria-mediated apoptosis.[2][4] This process is initiated by CTAB's ability to perturb mitochondrial function, leading to a cascade of events culminating in programmed cell death.

Key Molecular Events:

-

Mitochondrial Membrane Depolarization: CTAB disrupts the mitochondrial membrane potential, a critical factor in maintaining mitochondrial integrity and function.[1][2]

-

Inhibition of H+-ATP Synthase: CTAB has been shown to inhibit the activity of mitochondrial H+-ATP synthase, leading to a significant reduction in intracellular ATP levels.[1]

-

Caspase Activation: The mitochondrial dysfunction triggered by CTAB leads to the activation of the caspase cascade, a hallmark of apoptosis. This includes the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).[1][6]

-

Modulation of Bcl-2 Family Proteins: CTAB upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, further promoting the apoptotic pathway.[6]

-

Chromatin Condensation and DNA Fragmentation: The activation of executioner caspases results in characteristic morphological changes of apoptosis, including chromatin condensation and the cleavage of nuclear proteins like PARP.[1][6]

In Vitro Efficacy of this compound

CTAB has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro. A key finding is its selective toxicity towards cancer cells with minimal effects on normal, non-cancerous cells at therapeutic concentrations.[1][3]

Cell Viability and IC50 Values

The half-maximal inhibitory concentration (IC50) of CTAB varies across different cancer cell lines, highlighting a degree of cancer-type specific sensitivity.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| FaDu | Hypopharyngeal Squamous Cancer | ~2 | [1] |

| C666-1 | Nasopharyngeal Carcinoma | ~3.8 | [1] |

| HOS | Osteosarcoma | 4.949 | [6] |

| MG63 | Osteosarcoma | 3.500 | [6] |

| U2OS | Osteosarcoma | 4.212 | [6] |

| HepG2 | Hepatocellular Carcinoma | Varies (dose-dependent) | [3] |

| DU-145 | Prostate Cancer | Varies (dose-dependent) | [5] |

Effects on Cell Migration and Invasion

Beyond inducing apoptosis, CTAB has also been shown to inhibit the migration and invasion of cancer cells, crucial processes in metastasis.

| Cell Line(s) | Assay | Effect | Citation |

| HOS, MG63 | Wound-Healing Assay | Significant reduction in wound closure rate in a dose-dependent manner. | [6] |

| HOS, MG63 | Transwell Invasion Assay | Significant reduction in the number of invading cells in a dose-dependent manner. | [6] |

| SK-HEP-1 | Wound Healing & Transwell Assays | Dose-dependent inhibition of migration and invasion. | [7] |

In Vivo Efficacy of this compound

Preclinical studies using animal models have corroborated the in vitro anticancer effects of CTAB, demonstrating its potential to inhibit tumor growth in a living system.

Xenograft Tumor Growth Inhibition

In vivo studies have primarily utilized subcutaneous xenograft models in immunodeficient mice.

| Cancer Cell Line | Mouse Model | Treatment Regimen | Results | Citation |

| FaDu | SCID mice | 5 mg/kg/day, i.p. for 5 days | Delayed tumor growth by ~3.7 days. | [1] |

| HOS | Nude mice | 10 mg/kg/day, i.p. every 3 days for 20 days | Average tumor volume reduced from 1718±97 mm³ to 987±107 mm³. Average tumor weight reduced from 1380±87 mg to 566±101 mg. | [6] |

| HOS | Nude mice | 20 mg/kg/day, i.p. every 3 days for 20 days | Average tumor volume reduced from 1718±97 mm³ to 545±105 mm³. Average tumor weight reduced from 1380±87 mg to 270±75 mg. | [6] |

Modulation of Key Signaling Pathways

CTAB exerts its anticancer effects by modulating several critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. CTAB has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[1][6]

AMPK-p53 Pathway

In hepatocarcinoma cells, CTAB has been shown to activate the AMPK-p53 signaling pathway, which in turn induces mitochondrial apoptosis.[3]

References

- 1. The inhibitory effect of CTAB on human osteosarcoma through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibitory effect of CTAB on human osteosarcoma through the P...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. The inhibitory effect of CTAB on human osteosarcoma through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Cell Migration and Invasion of Human Hepatic SK-HEP-1 Cells Through Modulating the Canonical and Non-canonical TGF-β Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Laboratory Handling of Cetrimonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for the use of Cetrimonium Bromide (CTAB) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Section 1: Chemical and Physical Properties

This compound, also known as cetyltrimethylammonium bromide or CTAB, is a quaternary ammonium salt widely used as a cationic surfactant, antiseptic, and in molecular biology for DNA extraction.[1] Its amphiphilic character, with a positively charged hydrophilic head and a long hydrophobic tail, dictates its chemical behavior and applications.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₉H₄₂BrN | [4] |

| Molecular Weight | 364.45 g/mol | |

| CAS Number | 57-09-0 | [5] |

| Appearance | White to off-white crystalline powder or flakes | [6] |

| Odor | Slight ammoniacal odor | [6] |

| Melting Point | 237–243 °C (decomposes) | [4] |

| Solubility in Water | Soluble | [2] |

| Chemical Stability | Stable under recommended storage conditions. |

Section 2: Hazard Identification and GHS Classification

CTAB is classified as a hazardous substance and requires careful handling. The Globally Harmonized System (GHS) classification highlights its primary health and environmental risks.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [5] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | [5][6] |

| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure | [5] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life | [6] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects | [5] |

NFPA 704 Diamond:

-

Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

-

Flammability (Red): 1 - Must be preheated before ignition can occur.

-

Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

(Note: Ratings are for the pure substance and may vary for solutions)[7]

Section 3: Health Hazard Information

Exposure to CTAB can occur via inhalation, ingestion, or skin/eye contact.

-

Eye Contact: Causes serious eye damage, with a risk of burns and irreversible injury.[6] Symptoms include redness, pain, tearing, and conjunctivitis.[6]

-

Skin Contact: Causes skin irritation.[5] Prolonged contact may lead to redness, swelling, pain, and rash.[6] The material can produce chemical burns upon direct contact.[8]

-

Inhalation: May cause respiratory tract irritation.[5] Inhaling dust can lead to inflammation of mucous membranes, coughing, and wheezing.[6]

-

Ingestion: Harmful if swallowed.[5] Ingestion can cause chemical burns within the mouth and gastrointestinal tract, followed by nausea and vomiting.[8]

-

Chronic Exposure: May cause damage to organs, particularly the gastrointestinal tract, through prolonged or repeated exposure.[8]

Section 4: Safe Handling and Storage

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust formation.[5]

-

Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles with side shields or a full-face shield.[5]

-

Hand Protection: Wear nitrile or rubber gloves.[6] The specific glove material and thickness should be chosen based on the task and duration of use.

-

Skin and Body Protection: Wear a lab coat, apron, or other impervious clothing to prevent skin contact.[5]

-

Respiratory Protection: If engineering controls are insufficient or when handling large quantities of powder, use an approved particulate respirator (e.g., N100 or P3).

General Hygiene Practices

-

Wash hands thoroughly after handling CTAB, before breaks, and at the end of the workday.[6]

-

Do not eat, drink, or smoke in laboratory areas where CTAB is handled.[5]

-

Remove contaminated clothing promptly and wash it before reuse.[6]

Storage

-

Store in a cool, dry, well-ventilated area.[6]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

-

Store locked up to restrict access to authorized personnel.[6]

Section 5: Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.[6]

-

Skin Contact: Take off immediately all contaminated clothing.[4] Rinse the skin thoroughly with large amounts of water and soap.[5] Seek medical advice if irritation occurs.[6]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult, provide respiratory support. Seek medical attention if you feel unwell.[4]

-

Ingestion: Rinse mouth with water.[6] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Spill Response

-

Minor Spill (Solid):

-

Evacuate non-essential personnel from the area.

-

Wear appropriate PPE as described in Section 4.2.

-

Avoid generating dust.[6]

-

Carefully sweep or scoop up the material and place it into a suitable, labeled container for hazardous waste disposal.[6]

-

Clean the spill area thoroughly with water and decontaminate surfaces.[6]

-

-

Minor Spill (Liquid):

-

Major Spill:

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Special Hazards: During a fire, toxic and irritant fumes may be emitted, including oxides of nitrogen, carbon oxides, and hydrogen bromide gas.[6]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[6]

Disposal Considerations

-

Dispose of CTAB and its containers in accordance with all local, state, and federal regulations.[6]

-

Do not allow the material to enter drains or watercourses, as it is very toxic to aquatic life.[5]

-

Waste should be handled as hazardous waste and disposed of by a licensed professional waste disposal service.

Section 6: Experimental Protocols and Visualizations

CTAB is most famously used in molecular biology for the isolation of genomic DNA from plant tissues. The protocol leverages CTAB's properties as a detergent to lyse cells and precipitate DNA.

Detailed Methodology: CTAB Plant DNA Extraction

This protocol is a generalized summary of common CTAB extraction procedures.[11][12][13]

-

Tissue Homogenization:

-

Weigh out 10-20 mg of plant tissue (fresh, frozen, or silica-dried).

-

Freeze the tissue with liquid nitrogen and grind it to a very fine powder using a pre-chilled mortar and pestle. This step is crucial for breaking the rigid plant cell walls.

-

-

Lysis and Incubation:

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 500 µL of pre-warmed (60-65°C) 2X CTAB Extraction Buffer. The buffer contains CTAB, Tris-HCl, EDTA, and NaCl. β-mercaptoethanol is often added just before use to inhibit polyphenol oxidation.

-

Vortex briefly and incubate the mixture in a water bath at 60-65°C for 60-90 minutes with occasional mixing. This step lyses cell membranes and denatures proteins.

-

-

Organic Extraction (Phase Separation):

-

Add an equal volume (500 µL) of Chloroform:Isoamyl Alcohol (24:1) to the lysate.

-

Mix thoroughly by inversion for 5-10 minutes to form an emulsion. This step separates proteins and other cellular debris from the DNA.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C. Three layers will form: a top aqueous phase (containing DNA), a middle interphase (with precipitated proteins and debris), and a bottom organic phase.[14]

-

-

DNA Precipitation:

-

Carefully transfer the upper aqueous phase to a new, clean tube, avoiding the interphase.

-

Add approximately 0.7-1.0 volumes of cold isopropanol.

-

Mix gently by inversion. A stringy white precipitate of DNA should become visible.

-

Incubate at -20°C for at least 20 minutes (or overnight) to enhance precipitation.

-

-

Pelleting and Washing:

-

Centrifuge at high speed for 20 minutes at 4°C to pellet the DNA.

-

Carefully pour off the supernatant.

-

Wash the DNA pellet by adding 500 µL of cold 70% ethanol. This removes residual salts and CTAB.

-

Centrifuge for 5 minutes at 4°C.

-

Pour off the ethanol and air-dry the pellet for 15-20 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.

-

-

Resuspension:

-

Resuspend the dried DNA pellet in 50-100 µL of TE buffer or sterile nuclease-free water.

-

Incubate at 55°C for 10 minutes to aid dissolution. The DNA is now ready for downstream applications.

-

Visualization: Experimental Workflow for CTAB DNA Extraction

Caption: Workflow for genomic DNA (gDNA) extraction from plant tissue using the CTAB method.

Visualization: Logical Pathway of CTAB-Induced Cytotoxicity

Research suggests CTAB's toxicity in certain cancer cells is mediated through mitochondrial disruption, leading to apoptosis, rather than a classical signal transduction pathway.

Caption: Logical flow of CTAB-induced mitochondria-mediated apoptosis in susceptible cells.

References

- 1. CTAB DNA extraction [ryaneckert.github.io]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. abmole.com [abmole.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. columbuschemical.com [columbuschemical.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. tulsa.okstate.edu [tulsa.okstate.edu]

- 9. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]

- 10. arabidopsis.org [arabidopsis.org]

- 11. floridamuseum.ufl.edu [floridamuseum.ufl.edu]

- 12. ccb.ucr.edu [ccb.ucr.edu]

- 13. zymoresearch.com [zymoresearch.com]

- 14. Potential use of this compound as an apoptosis-promoting anticancer agent for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration of Cetrimonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cetrimonium Bromide and its Critical Micelle Concentration

This compound (CTAB), a quaternary ammonium surfactant, is a prominent cationic surfactant with a wide array of applications in research, pharmaceuticals, and cosmetics.[1][2][3] Its amphipathic nature, possessing a long hydrophobic alkyl chain (cetyl) and a hydrophilic quaternary ammonium head group, drives its self-assembly in aqueous solutions to form micelles.[1][4] This self-assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a fundamental parameter that dictates the physicochemical properties and, consequently, the functional efficacy of CTAB in various applications.[5][6]

The significance of the CMC is paramount in drug delivery systems, where micelles are employed to encapsulate and solubilize poorly water-soluble drugs.[5][6][7] The stability of these drug-loaded micelles is crucial for their in vivo performance; upon administration, dilution in the bloodstream can cause the surfactant concentration to fall below the CMC, leading to micelle dissociation and premature drug release.[7][8] Therefore, a comprehensive understanding of the CMC of CTAB and the factors influencing it is essential for the rational design of effective drug delivery vehicles. Beyond drug delivery, the CMC of CTAB is a critical parameter in its use as an antiseptic, in DNA extraction protocols, and in the synthesis of nanoparticles.[1][2][4]

This technical guide provides an in-depth overview of the CMC of CTAB, including its quantitative values under various experimental conditions, detailed methodologies for its determination, and a discussion of its significance in scientific research and drug development.

Quantitative Data on the Critical Micelle Concentration of this compound

The CMC of CTAB is not a fixed value but is influenced by several factors, including temperature, the presence of electrolytes, and organic co-solvents.[9] The following tables summarize the experimentally determined CMC values of CTAB under different conditions, providing a valuable reference for researchers.

Table 1: CMC of this compound in Water at Different Temperatures

| Temperature (K) | CMC (mM) | Measurement Method | Reference |

| 293.15 | 0.863 | Conductivity | [9] |

| 298.15 | 0.950 | Conductivity | [9] |

| 301.15 | 0.9 | Conductivity | [9] |

| 303.15 | 1.07 | Conductivity | [9] |

| 308.15 | 1.1 | Conductivity | [9] |

| 308.15 | 1.001 | Surface Tension | [9] |

| 308.15 | 1.14 | Conductivity | [9] |

| 313.15 | 1.22 | Conductivity | [9] |

Table 2: CMC of this compound in the Presence of Salts at Room Temperature

| Salt | Salt Concentration | CMC of CTAB (mM) | Reference |

| None | - | 1.007 (Conductometry), 1.102 (Tensiometry) at 308.15 K | [10] |

| Na2SO4 | Not Specified | Decreased | [10] |

| MgSO4 | Not Specified | Decreased | [10] |

Table 3: CMC of this compound in Aqueous-Organic Solvent Mixtures

| Organic Solvent | Concentration (v/v) | CMC of CTAB (mM) | Reference |

| Methanol | 10% | 1.37 | [9] |

| Methanol | 20% | 1.80 | [9] |

| Methanol | 30% | 4.60 | [9] |

| Methanol | 40% | 7.21 | [9] |

| Ethanol | 10% | 1.115 | [9] |

| Propanol | 5% | 1.149 | [9] |

Experimental Protocols for Determining the Critical Micelle Concentration

Several experimental techniques can be employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant (ionic or non-ionic) and the available instrumentation.[11][12] Below are detailed protocols for three commonly used methods for determining the CMC of CTAB.

Conductivity Method

Principle: This method is highly suitable for ionic surfactants like CTAB.[11][13] The conductivity of a surfactant solution increases linearly with concentration as individual ions act as charge carriers.[11][12] Upon micelle formation, the mobility of the aggregated ions is lower than that of the free monomers, leading to a change in the slope of the conductivity versus concentration plot.[14] The intersection of the two linear regions corresponds to the CMC.[13][15]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of CTAB in deionized water at a concentration significantly above the expected CMC (e.g., 10 mM).

-

Preparation of Sample Solutions: Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Measure the conductivity of the deionized water as a baseline.

-

Measure the conductivity of each CTAB solution, starting from the most dilute.

-

Ensure temperature equilibrium is reached before each measurement.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the CTAB concentration.

-

Identify the two linear regions in the plot.

-

Determine the intersection point of the two extrapolated linear fits. The concentration at this intersection point is the CMC.[16]

-

Surface Tension Method

Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers.[11] Beyond the CMC, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[17][18] The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.[11]

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of CTAB solutions in deionized water with concentrations spanning the expected CMC.

-

Instrumentation: Use a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Measurement:

-

Calibrate the tensiometer.

-

Measure the surface tension of deionized water.

-

Measure the surface tension of each CTAB solution, allowing sufficient time for the surface to equilibrate.

-

-

Data Analysis:

-

Plot the surface tension (γ) against the logarithm of the CTAB concentration (log C).

-

The plot will show two linear regions. The concentration at the point of intersection of these two regions is the CMC.[11]

-

Fluorescence Spectroscopy Method

Principle: This highly sensitive method utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[11][13] In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the non-polar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence intensity ratio of specific vibrational bands (e.g., I1/I3). The CMC is determined from the inflection point in the plot of the intensity ratio versus surfactant concentration.[13]

Experimental Protocol:

-

Preparation of Pyrene Stock Solution: Prepare a dilute stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Preparation of Sample Solutions:

-

Prepare a series of CTAB solutions in deionized water.

-

Add a small, constant aliquot of the pyrene stock solution to each CTAB solution.

-

Gently agitate and allow the organic solvent to evaporate completely. The final pyrene concentration should be very low (micromolar range).

-

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength for pyrene (typically around 334 nm).

-

Record the emission spectrum for each sample.

-

Measure the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I1/I3 ratio for each CTAB concentration.

-

Plot the I1/I3 ratio as a function of the CTAB concentration.

-

The CMC is determined from the midpoint of the sigmoidal transition in the plot.

-

Significance of the Critical Micelle Concentration in Research and Drug Development

The CMC of CTAB is a critical parameter that governs its performance in a multitude of applications.

Drug Delivery

In pharmaceutical sciences, the primary significance of the CMC lies in its direct correlation with the stability of micellar drug formulations.[7][8] A low CMC is desirable for drug delivery applications as it implies that the micelles will remain stable even upon significant dilution in the bloodstream, preventing premature drug release and ensuring the drug reaches its target site.[7] The ability of CTAB micelles to solubilize hydrophobic drugs is also directly linked to the CMC, as this phenomenon occurs at concentrations above this threshold.[5][6]

Antimicrobial Activity

CTAB is an effective antiseptic agent against bacteria and fungi.[1][19] Its antimicrobial activity is attributed to the interaction of the positively charged head group with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[4] While the initial interaction is monomer-driven, the formation of micelles above the CMC can influence the overall efficacy and mechanism of action.

DNA Extraction

In molecular biology, CTAB is a key component of buffers used for DNA extraction, particularly from plant tissues rich in polysaccharides.[1][4] At high salt concentrations, CTAB forms complexes with polysaccharides, allowing for their removal from the solution and facilitating the purification of high-quality DNA.[1] The concentration of CTAB used in these protocols is well above its CMC.

Nanoparticle Synthesis

CTAB is widely used as a stabilizing agent and a shape-directing agent in the synthesis of various nanoparticles, including gold and mesoporous silica nanoparticles.[1][3] CTAB molecules adsorb onto the surface of the growing nanoparticles, preventing their aggregation and controlling their final morphology. The concentration of CTAB relative to its CMC is a critical parameter in controlling the size and shape of the resulting nanoparticles.

Anticancer Research

Recent studies have highlighted the potential of CTAB as an apoptosis-promoting anticancer agent, particularly for head and neck cancer.[1][20] CTAB has been shown to induce mitochondria-mediated apoptosis in cancer cells with a degree of selectivity over normal cells.[20] The mechanism involves the disruption of mitochondrial membrane potential and inhibition of ATP synthase.[20] Understanding the role of micellization in the cellular uptake and intracellular activity of CTAB is an active area of research.

Visualizations

The following diagrams illustrate key concepts and workflows related to the critical micelle concentration of this compound.

Caption: Self-assembly of CTAB monomers into a micelle above the CMC.

Caption: General experimental workflow for CMC determination.

Caption: Proposed mechanism of CTAB-induced apoptosis in cancer cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. CETYLTRIMETHYLAMMONIUM BROMIDE - Ataman Kimya [atamanchemicals.com]

- 5. Critical Micelle Concentration (CMC): Significance and symbolism [wisdomlib.org]

- 6. Critical micellar concentration: Significance and symbolism [wisdomlib.org]

- 7. The role of critical micellization concentration in efficacy and toxicity of supramolecular polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. justagriculture.in [justagriculture.in]

- 13. benchchem.com [benchchem.com]

- 14. Method of Determination of CMC | PPT [slideshare.net]

- 15. 3.3. CMC Determination [bio-protocol.org]

- 16. ache.org.rs [ache.org.rs]

- 17. researchgate.net [researchgate.net]

- 18. biolinscientific.com [biolinscientific.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Potential use of this compound as an apoptosis-promoting anticancer agent for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Cetrimonium Bromide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrimonium bromide (CTAB), a quaternary ammonium surfactant, plays a pivotal role in various scientific and industrial applications, from nanoparticle synthesis to drug delivery systems. Its efficacy in these applications is intrinsically linked to its solubility characteristics in diverse media. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It consolidates quantitative solubility data, details experimental protocols for solubility determination, and presents logical workflows and influencing factors through diagrammatic representations. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development who utilize CTAB in their work.

Introduction

This compound, also known as hexadecyltrimethylammonium bromide, is a cationic surfactant characterized by a hydrophilic quaternary ammonium head group and a long hydrophobic alkyl chain. This amphiphilic nature governs its solubility, allowing it to dissolve in both polar and non-polar environments to varying extents. Understanding the solubility of CTAB in different organic solvents is crucial for optimizing its function as a stabilizing agent, a template for mesoporous materials, a component in nucleic acid extraction buffers, and a formulation excipient in pharmaceutical preparations.[1][2] The choice of solvent can significantly impact micelle formation, aggregation number, and the overall behavior of CTAB in a system.[3][4]

Factors Influencing the Solubility of this compound

The dissolution of this compound in organic solvents is a complex process influenced by several key factors. The interplay between the solute's molecular structure and the solvent's properties, along with external conditions, dictates the extent of solubility.

A logical diagram illustrating these influencing factors is provided below:

Caption: Factors influencing the solubility of this compound.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative data on the solubility of this compound in various organic solvents. It is important to note that values can vary depending on the experimental conditions and the purity of the compounds.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Ethanol | C₂H₅OH | ≥112.6 mg/mL[5][6] | Room Temperature | Freely soluble.[7] Another source indicates >200 g/L.[8][9] |

| Methanol | CH₃OH | >200 g/L[8][9] | 20 | Soluble. |

| Acetone | C₃H₆O | Slightly soluble[8][9] | Room Temperature | Sparingly soluble.[10] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥5.33 mg/mL[5][6] | Room Temperature | Another source indicates 10 mg/mL with the aid of ultrasonication.[11] |

| Chloroform | CHCl₃ | Soluble[12] | Room Temperature | Forms reverse micelles in the presence of water.[13][14] |

| Diethyl Ether | (C₂H₅)₂O | Almost insoluble[8] | Room Temperature | Practically insoluble. |

| Benzene | C₆H₆ | Almost insoluble[8] | Room Temperature | Practically insoluble. |

Experimental Protocols for Solubility Determination

While specific protocols for determining the solubility of CTAB in a wide range of pure organic solvents are not extensively detailed in readily available literature, a general methodology can be adapted from studies focused on its behavior in mixed solvent systems and from standard solubility testing procedures. The following is a generalized protocol for determining the solubility of this compound.

Gravimetric Method

This is a fundamental and widely applicable method for determining solubility.

Objective: To determine the saturation concentration of CTAB in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-